2-[[5-(benzenesulfonyl)-6-oxo-1H-pyrimidin-2-yl]sulfanyl]-N-(2,4-difluorophenyl)acetamide
Description
The compound 2-[[5-(benzenesulfonyl)-6-oxo-1H-pyrimidin-2-yl]sulfanyl]-N-(2,4-difluorophenyl)acetamide is a pyrimidinone derivative characterized by a sulfonyl-substituted pyrimidine core, a thioether linkage to an acetamide group, and a 2,4-difluorophenyl substituent. This compound’s design aligns with pharmacophores targeting enzyme inhibition or receptor modulation, though specific biological data are unavailable in the provided evidence.
Properties
CAS No. |
866810-51-7 |
|---|---|
Molecular Formula |
C18H13F2N3O4S2 |
Molecular Weight |
437.44 |
IUPAC Name |
2-[[5-(benzenesulfonyl)-6-oxo-1H-pyrimidin-2-yl]sulfanyl]-N-(2,4-difluorophenyl)acetamide |
InChI |
InChI=1S/C18H13F2N3O4S2/c19-11-6-7-14(13(20)8-11)22-16(24)10-28-18-21-9-15(17(25)23-18)29(26,27)12-4-2-1-3-5-12/h1-9H,10H2,(H,22,24)(H,21,23,25) |
InChI Key |
REWSALNVNOVSNB-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)S(=O)(=O)C2=CN=C(NC2=O)SCC(=O)NC3=C(C=C(C=C3)F)F |
solubility |
not available |
Origin of Product |
United States |
Biological Activity
The compound 2-[[5-(benzenesulfonyl)-6-oxo-1H-pyrimidin-2-yl]sulfanyl]-N-(2,4-difluorophenyl)acetamide is a synthetic organic molecule with a complex structure that includes functional groups known for their potential biological activity. This article explores the biological properties, synthesis, and potential applications of this compound based on diverse scientific literature.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 429.51 g/mol. The presence of a pyrimidine ring, sulfonyl group, and acetamide moiety suggests significant interaction potential with biological targets.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, including:
- Formation of the pyrimidine ring.
- Introduction of the sulfonyl group.
- Attachment of the difluorophenylacetamide moiety.
Each step requires optimization of reaction conditions to maximize yield and purity.
Anticancer Properties
Research has indicated that compounds similar to 2-[[5-(benzenesulfonyl)-6-oxo-1H-pyrimidin-2-yl]sulfanyl]-N-(2,4-difluorophenyl)acetamide exhibit significant anticancer activities. For instance, studies on phenyl 4-(2-oxoimidazolidin-1-yl)benzenesulfonates (PIB-SOs) have shown that they effectively block cell cycle progression in the G(2)/M phase and bind to the colchicine-binding site on β-tubulin, leading to cytoskeleton disruption and cell death .
Antimicrobial Activity
Similar compounds have been evaluated for their antimicrobial properties. The structural features such as the benzenesulfonyl group are often associated with enhanced antimicrobial activity due to their ability to disrupt bacterial cell walls or interfere with metabolic pathways.
The mechanism of action for 2-[[5-(benzenesulfonyl)-6-oxo-1H-pyrimidin-2-yl]sulfanyl]-N-(2,4-difluorophenyl)acetamide likely involves:
- Inhibition of specific enzymes or receptors.
- Interaction with DNA or RNA, potentially leading to apoptosis in cancer cells.
Further studies using techniques such as molecular docking and binding assays are necessary to elucidate these mechanisms in detail.
Comparative Analysis
A comparison with structurally similar compounds can provide insights into its unique biological profile:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 2-(5-cyano-4-cyclohexyl-6-oxo-1H-pyrimidin-2-yl)sulfanylacetic acid | Pyrimidine ring, cyano group | Antimicrobial |
| N-[3-(2-amino-4-methyl-6-oxo-1H-pyrimidin-5-yl)propyl]acetamide | Pyrimidine ring, amino group | Anticancer |
| N-(1,3-benzothiazol-2-yl)-2-{[1-[2-(dimethylamino)ethyl]-2-oxo... | Benzothiazole moiety | Antimicrobial |
The unique combination of a benzenesulfonyl group and a methylsulfanylphenyl substituent in 2-[[5-(benzenesulfonyl)-6-oxo-1H-pyrimidin-2-yl]sulfanyl]-N-(2,4-difluorophenyl)acetamide may confer distinct pharmacological properties compared to other related compounds.
Case Studies
Several studies have highlighted the efficacy of similar compounds in preclinical models:
- Antiproliferative Activity : PIB-SOs demonstrated nanomolar range antiproliferative activities across multiple cancer cell lines .
- In Vivo Studies : Chick chorioallantoic membrane tumor assays indicated that certain derivatives effectively blocked angiogenesis and tumor growth with low toxicity profiles .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares the target compound with pyrimidinone and acetamide derivatives reported in the literature, focusing on structural variations and inferred physicochemical/biological properties.
Table 1: Structural and Functional Comparison of Analogous Compounds
Key Structural Differences and Implications:
Core Modifications: The target compound’s pyrimidinone core contrasts with pyrido-pyrimidine () or oxadiazole () cores, which may alter planarity and binding pocket compatibility.
Substituent Effects :
- Sulfonyl Groups : The target’s benzenesulfonyl group (electron-withdrawing) differs from ’s 4-ethylphenylsulfonyl (moderately electron-donating), which may influence reactivity and protein binding .
- Aryl Substituents : The 2,4-difluorophenyl group (target) offers electron-withdrawing effects and metabolic stability compared to ’s 2,4-dimethoxyphenyl (electron-donating) or ’s 2,4-dichlorophenyl (stronger halogen bonding) .
Biological Activity Insights :
- ’s oxadiazole derivatives exhibit LOX inhibition (8t: IC₅₀ ~12 µM) and BChE inhibition (8v: IC₅₀ ~18 µM) , suggesting that the sulfanyl-acetamide motif may contribute to enzyme targeting. The target compound’s fluorinated aryl group could enhance blood-brain barrier penetration for neurological targets.
Research Findings and Inferred Bioactivity
While direct bioactivity data for the target compound are absent, structural analogs provide clues:
- Enzyme Inhibition : Sulfamoyl ( ) and sulfonamide ( ) groups are common in enzyme inhibitors (e.g., carbonic anhydrase, kinases). The target’s benzenesulfonyl group may similarly interact with catalytic residues.
- Solubility and Bioavailability : The 2,4-difluorophenyl group balances lipophilicity, whereas ’s hydroxyethyl substituent improves aqueous solubility.
- Metabolic Stability : Fluorine atoms (target) reduce oxidative metabolism compared to methoxy ( ) or hydroxy groups ( ).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
